![molecular formula C18H18O5 B1250774 2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone](/img/structure/B1250774.png)
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone
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Overview
Description
2,2',4'-trihydroxy-6'-methoxy-3',5'-dimethylchalcone is a member of the class of chalcones that is 3',5'-dimethylchalcone substituted by hydroxy groups at positions 2, 2' and 4' and a methoxy group at position 6'. Isolated from Psorothamnus polydenius, it exhibits antiparasitic activity. It has a role as a metabolite, an antileishmanial agent and a trypanocidal drug. It is a member of chalcones, a polyphenol and a monomethoxybenzene.
1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one belongs to the class of organic compounds known as 2'-hydroxychalcones. These are organic compounds containing chalcone skeleton that carries a hydroxyl group at the 2'-position. 1-(2, 4-Dihydroxy-6-methoxy-3, 5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one is considered to be a practically insoluble (in water) and relatively neutral molecule.
Scientific Research Applications
Antioxidant Activity
2,2',4'-Trihydroxy-6'-methoxy-3',5'-dimethylchalcone, identified in the leaves of Artocarpus lowii, has demonstrated strong free radical scavenging activity. This indicates potential antioxidant applications, as shown by its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals (Jamil et al., 2008).
Anticancer Activity
A study on Syzygium samarangense revealed that this compound exhibits significant cytotoxic activity against cancer cell lines, suggesting potential for anticancer applications. It showed particular effectiveness against the MCF-7 breast cancer cell line (Amor et al., 2007). Another study reported that this compound could inhibit human liver cancer SMMC-7721 cells, indicating its potential as a chemotherapeutic agent (Ye et al., 2005).
Antiprotozoal Properties
In an investigation of Psorothamnus polydenius, this compound demonstrated antiprotozoal activity against Leishmania donovani and Trypanosoma brucei. This suggests potential use in treating diseases caused by these protozoa (Salem & Werbovetz, 2005).
Glycemic Control
Research indicates that this compound has benefits in glucose control, showing strong inhibition of pancreatic α-amylase and potential in managing hyperglycemia (Hu et al., 2012).
Antitumor Activity
In a study conducted on human pancreatic cancer cell lines, this compound suppressed the growth of cancer cells, indicating its potential as a chemotherapeutic agent for human pancreatic cancer (Tuan et al., 2019).
Antifungal and Antibacterial Properties
A study on Myrica serrata showed that this compound has both antifungal and antibacterial properties, suggesting potential use in treating infections caused by certain fungi and bacteria (Gafner et al., 1996).
properties
Molecular Formula |
C18H18O5 |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
(E)-1-(2,4-dihydroxy-6-methoxy-3,5-dimethylphenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C18H18O5/c1-10-16(21)11(2)18(23-3)15(17(10)22)14(20)9-8-12-6-4-5-7-13(12)19/h4-9,19,21-22H,1-3H3/b9-8+ |
InChI Key |
SPWBEELZNSXNME-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(=C(C(=C1O)C(=O)/C=C/C2=CC=CC=C2O)OC)C)O |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)C(=O)C=CC2=CC=CC=C2O)OC)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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